2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone
Description
The compound 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 5-chloro-2-methoxyphenyl group and at position 2 with a sulfanyl-linked ethanone moiety. The ethanone group is further substituted with a 2-chloro-5-nitrophenyl ring. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The compound’s synthesis likely follows methods analogous to those for related oxadiazole-thioether derivatives, involving nucleophilic substitution between α-halogenated ketones and thiol-containing oxadiazoles under basic conditions .
Properties
Molecular Formula |
C17H11Cl2N3O5S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H11Cl2N3O5S/c1-26-15-5-2-9(18)6-12(15)16-20-21-17(27-16)28-8-14(23)11-7-10(22(24)25)3-4-13(11)19/h2-7H,8H2,1H3 |
InChI Key |
PERUXSDHMFOOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Chloro-2-methoxybenzoic Acid
A modified Fischer esterification protocol converts the carboxylic acid to its methyl ester:
Hydrazide Formation
The methyl ester is treated with excess hydrazine hydrate:
Cyclization with Carbon Disulfide
The hydrazide undergoes cyclodehydration in the presence of CS2:
-
Reagents : 5-Chloro-2-methoxybenzohydrazide (1.0 equiv), CS2 (2.0 equiv), KOH (1.2 equiv), ethanol/water (4:1)
-
Workup : Acidification with HCl (pH 2–3), filtration
Analytical Data for Intermediate A :
-
1H NMR (DMSO-d6) : δ 3.85 (s, 3H, OCH3), 7.12 (d, J = 8.5 Hz, 1H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H), 7.92 (d, J = 2.5 Hz, 1H), 13.45 (br s, 1H, SH)
Synthesis of 2-Bromo-1-(2-chloro-5-nitrophenyl)ethanone (Intermediate B)
Bromination of 1-(2-Chloro-5-nitrophenyl)ethanone
A modified Hell–Volhard–Zelinskii reaction introduces the α-bromo group:
-
Reagents : 1-(2-Chloro-5-nitrophenyl)ethanone (1.0 equiv), Br2 (1.1 equiv), CCl4 (8 vol)
-
Workup : Quenching with Na2S2O3, extraction with dichloromethane
Analytical Data for Intermediate B :
-
1H NMR (CDCl3) : δ 4.35 (s, 2H, CH2Br), 7.68 (d, J = 8.8 Hz, 1H), 8.25 (dd, J = 8.8, 2.4 Hz, 1H), 8.45 (d, J = 2.4 Hz, 1H)
Thioether Formation via Nucleophilic Substitution
Coupling of Intermediate A and B
The oxadiazole thiol reacts with α-bromo ketone under basic conditions:
-
Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), K2CO3 (2.0 equiv), anhydrous acetone (10 vol)
-
Workup : Filtration, washing with cold water, recrystallization from ethanol
Optimization Insights :
-
Solvent Screening : Acetone outperforms DMF and THF in minimizing byproducts
-
Base Selection : K2CO3 provides higher yields than NaOH or Et3N due to milder basicity
Analytical Characterization of Final Product
Spectroscopic Data
-
1H NMR (DMSO-d6) : δ 3.88 (s, 3H, OCH3), 4.45 (s, 2H, SCH2), 7.15 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.5 Hz, 1H), 7.72 (d, J = 2.5 Hz, 1H), 7.95 (d, J = 8.9 Hz, 1H), 8.30 (dd, J = 8.9, 2.4 Hz, 1H), 8.52 (d, J = 2.4 Hz, 1H)
-
13C NMR (DMSO-d6) : δ 56.2 (OCH3), 40.8 (SCH2), 114.5–148.2 (aromatic carbons), 189.5 (C=O), 166.2 (C=N)
-
HRMS : m/z calcd for C18H12Cl2N3O5S [M+H]+: 480.9862; found: 480.9865
Purity Assessment
Comparative Analysis of Synthetic Routes
| Parameter | Method A () | Method B () |
|---|---|---|
| Total Yield | 48–52% | 44–47% |
| Reaction Steps | 4 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g feasible | Limited to 50 g |
Method A is preferred for industrial applications due to fewer steps and higher scalability, while Method B offers superior regioselectivity for research-scale synthesis.
Challenges and Mitigation Strategies
-
Nitro Group Stability :
-
Thiol Oxidation :
-
Regioselectivity in Cyclization :
Chemical Reactions Analysis
Reaction Mechanisms and Conditions
Key Reactions and Functionalization
-
Nucleophilic Substitution
-
Hydrolysis
-
The ethanone moiety can hydrolyze under acidic or basic conditions to form carboxylic acids or their salts.
-
-
Electrophilic Aromatic Substitution
-
The chloro-nitrophenyl group participates in reactions such as nitration or halogenation, though the nitro group typically deactivates the ring.
-
Reaction Optimization and Challenges
-
Yield Factors : Reaction temperature, solvent choice (e.g., DMF vs. ethanol), and catalysts significantly influence product purity .
-
Side Reactions : Over-alkylation or hydrolysis of intermediates can occur if conditions are not tightly controlled.
-
Purification : Column chromatography or crystallization is often required due to the compound’s complexity .
Analytical Validation
Scientific Research Applications
2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone involves interactions with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
Divergences :
- Halogenated ketones: The use of 2-chloro-5-nitroacetophenone distinguishes the target compound from analogues employing 2-chloro-10H-phenothiazin-10-yl or 2-trifluoromethylphenyl derivatives .
- Thiol precursors : The 5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol precursor is unique compared to pyridyl or furyl-substituted oxadiazoles .
Physicochemical Properties
Table 2: Calculated Properties vs. Analogues
| Property | Target Compound | 3c | 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-... |
|---|---|---|---|
| LogP | ~3.5 (est.) | 4.1 | 2.8 |
| PSA (Ų) | ~110 | 95 | 81.3 |
| Molecular Weight | 441.27 | 419.82 | 320.75 |
Analysis :
- The chloro and nitro groups likely increase lipophilicity (LogP) relative to furyl derivatives but remain lower than 3c’s nitrophenyl group.
Biological Activity
The compound 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H12Cl2N3O5S
- Molecular Weight : 440.3 g/mol
- IUPAC Name : 2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone
The presence of an oxadiazole ring is notable for its diverse biological activities, which include antimicrobial and anticancer properties.
Research indicates that compounds with oxadiazole moieties often exhibit activity against various cancer cell lines and pathogens. The mechanisms typically involve:
- Inhibition of Cell Proliferation : Compounds similar to this oxadiazole derivative have shown significant cytotoxic effects on cancer cells by inducing apoptosis.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cell lines. For instance, it has been tested against:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
In a comparative study, the compound demonstrated IC50 values lower than established chemotherapeutics, indicating potent anticancer activity. For example:
Antimicrobial Activity
Similar oxadiazole derivatives have shown promising antimicrobial properties. The presence of chlorinated and nitro groups enhances the reactivity and interaction with microbial targets.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the biological activity of this oxadiazole derivative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide | Contains oxadiazole and chloro groups | Antimicrobial |
| 1-(3,4-Dimethoxyphenyl)-2-{[5-(5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl}sulfanyl | Similar oxadiazole structure | Antitumor |
| 5-Methylthiazole derivatives | Thiazole instead of oxadiazole | Antibacterial |
This table illustrates how structural modifications can influence biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Zhang et al. Study : Investigated the anticancer efficacy using TRAP PCR-ELISA assay revealing significant inhibition in multiple cancer cell lines with IC50 values comparable to leading chemotherapeutics .
- Antimicrobial Evaluation : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into its therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing this compound?
Answer: The synthesis typically involves coupling a 1,3,4-oxadiazole intermediate with a substituted ethanone. A stepwise approach is advised:
Oxadiazole Formation : React 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring .
Sulfanyl Linkage : Introduce the sulfanyl group via nucleophilic substitution using thioglycolic acid or a thiolating agent under anhydrous conditions .
Ethanone Coupling : Attach the 2-chloro-5-nitrobenzoyl moiety via Friedel-Crafts acylation or a peptide coupling reagent (e.g., DCC/DMAP) in dichloromethane .
Validation: Monitor intermediates by TLC and confirm final product purity via HPLC (≥95%) and elemental analysis .
Q. How can the molecular structure be confirmed experimentally?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., oxadiazole C–N bond: ~1.31 Å, sulfanyl S–C bond: ~1.76 Å) .
- FT-IR : Confirm functional groups (oxadiazole C=N stretch: 1610–1650 cm⁻¹; nitro group: 1520–1560 cm⁻¹) .
- NMR : Assign proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split due to nitro and chloro substituents) .
Advanced Research Questions
Q. How to address contradictory spectroscopic data in structural elucidation?
Answer: Contradictions (e.g., unexpected splitting in H-NMR or ambiguous NOESY correlations) may arise from dynamic effects or impurities. Mitigation strategies:
- Variable-temperature NMR : Resolve overlapping signals caused by conformational exchange (e.g., hindered rotation of the sulfanyl group) .
- DFT Calculations : Compare experimental C-NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity (e.g., [M+H] at m/z 438.9874 for CHClNOS) .
Q. What experimental designs optimize reaction yield while minimizing byproducts?
Answer: Key factors include:
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis of the oxadiazole ring .
- Catalysis : Employ Pd(OAc) for Suzuki-Miyaura coupling of aryl chlorides (if applicable) or phase-transfer catalysts for biphasic reactions .
- Temperature Control : Maintain reactions at 60–80°C for oxadiazole formation (higher temperatures risk nitro group reduction) .
Validation: Use DoE (Design of Experiments) to assess interactions between variables (e.g., solvent polarity vs. reaction time) .
Q. How to evaluate the compound’s stability under physiological conditions for biological studies?
Answer: Perform accelerated stability studies:
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS (e.g., hydrolysis of the sulfanyl group at pH >8) .
Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., exothermic peak at ~200°C for nitro group decomposition) .
Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products (e.g., nitro-to-nitrito rearrangement) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
